molecular formula C16H16ClNO2 B5348731 4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide

4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide

Cat. No. B5348731
M. Wt: 289.75 g/mol
InChI Key: HYFKIJXSHXTWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide, also known as Clioquinol, is an organic compound that belongs to the class of halogenated hydroxyquinolines. It is a white crystalline powder that is soluble in ethanol and chloroform. Clioquinol has been extensively studied for its various applications in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This results in the disruption of cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. This compound has also been shown to have antitumor properties and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide in lab experiments is its low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide. One area of research is the development of new antifungal and antibacterial agents based on the structure of this compound. Another area of research is the study of this compound's potential use in cancer therapy. Additionally, the mechanism of action of this compound needs to be further elucidated in order to fully understand its potential applications.

Scientific Research Applications

4-chloro-N-(4-methoxybenzyl)-N-methylbenzamide has been widely used in scientific research due to its various applications. It has been studied for its potential use as an antifungal and antibacterial agent. This compound has also been shown to have antitumor properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-18(11-12-3-9-15(20-2)10-4-12)16(19)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFKIJXSHXTWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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